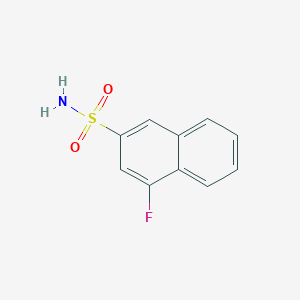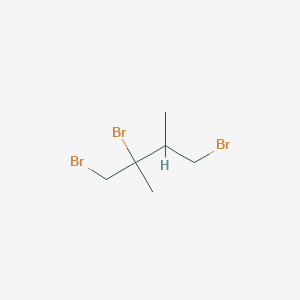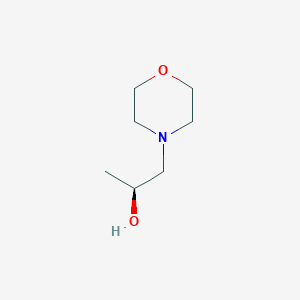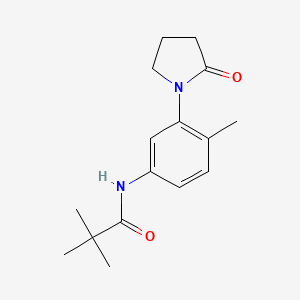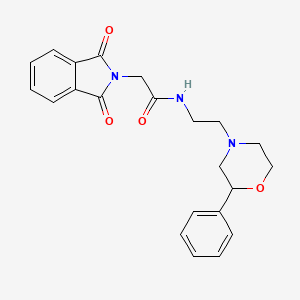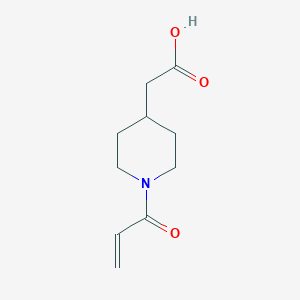
2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1499973-56-6 . It has a molecular weight of 197.23 . The IUPAC name for this compound is (1-acryloyl-4-piperidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Enzyme Inhibition and Diabetic Complications
Research on derivatives related to 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid has shown potential in inhibiting the aldose reductase enzyme, which plays a significant role in diabetic complications. A study synthesized and tested a series of derivatives for their inhibitory activity against aldose reductase, identifying compounds with considerable activity in the micromolar range. These compounds could potentially prevent diabetic complications by inhibiting protein glycation, a process that leads to the irreversible modification of proteins in conditions such as diabetes mellitus (Nicolaou & Demopoulos, 2003).
Ligand Synthesis for Metal Complexes
Another application involves the synthesis of bi- and tridentate ligands containing specific moieties for use in metal complexes. The process uses a Pfitzinger-type condensation reaction to produce compounds that can promote lower energy electronic absorption in metal complexes and serve as anchors for semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Antimicrobial and Anti-inflammatory Activities
Research into the synthesis of new 2,6-diarylpiperidin-4-one derivatives has shown potential antimicrobial and anti-inflammatory activities. These derivatives were synthesized through a Mannich type condensation process and demonstrated potency against bacteria and fungi. This research opens up possibilities for developing new antimicrobial and anti-inflammatory agents (Srikanth, Sivarajan, & Sivakumar, 2014).
Propionic Acid Production and Microbial Engineering
The microbial production of propionic acid, an important chemical building block, has been studied extensively. Research into the genome of Propionibacterium acidipropionici has provided insights into its potential for biotechnological applications, including the production of chemicals from renewable sources. This research highlights the organism's robustness and its efficient propionic acid production capabilities, which are crucial for its industrial and biotechnological applications (Parizzi et al., 2012).
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPLKSQZLTVQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


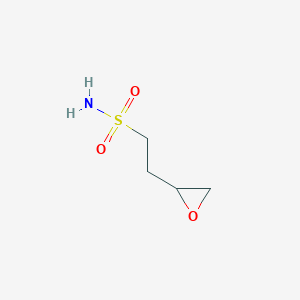
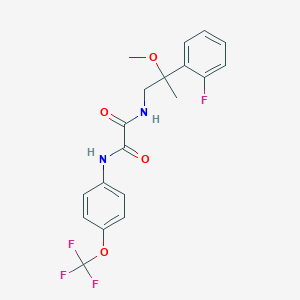
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)
